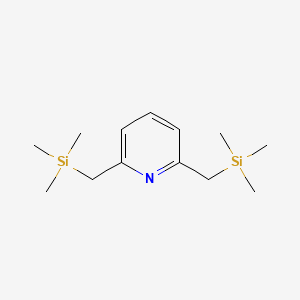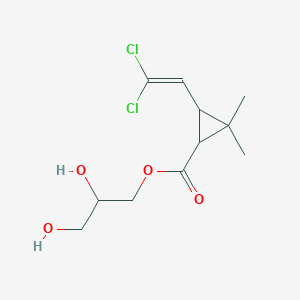
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆Cl₂O₄. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is a derivative of cyclopropane carboxylate and contains both hydroxyl and dichloroethenyl functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with 2,3-dihydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The dichloroethenyl group can be reduced to form a more saturated compound.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of esters or ethers.
科学研究应用
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The dichloroethenyl group can interact with enzymes and receptors, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
- 2-(Hydroxymethyl)-2-methyl-3-(2,2-dichloroethenyl)cyclopropanecarboxylic acid
Uniqueness
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to the presence of both hydroxyl and dichloroethenyl functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
82045-66-7 |
|---|---|
分子式 |
C11H16Cl2O4 |
分子量 |
283.14 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H16Cl2O4/c1-11(2)7(3-8(12)13)9(11)10(16)17-5-6(15)4-14/h3,6-7,9,14-15H,4-5H2,1-2H3 |
InChI 键 |
ZOVHKBNLHLVUMF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(=O)OCC(CO)O)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


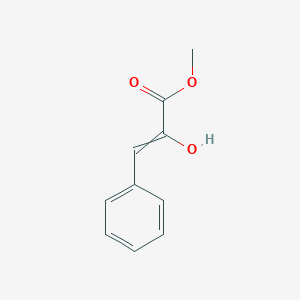

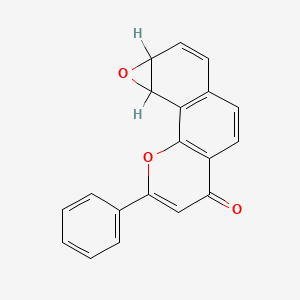

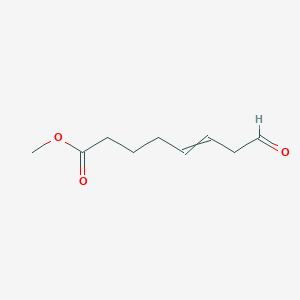
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
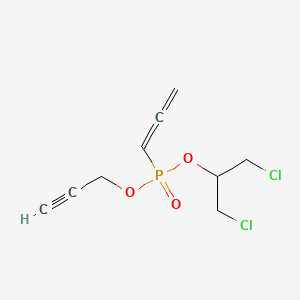
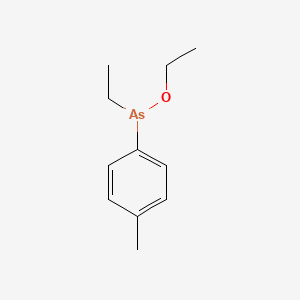
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
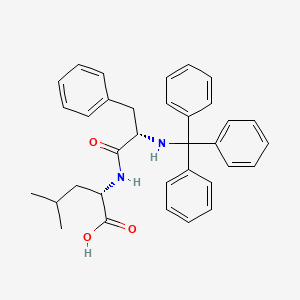
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
